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Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B121065

An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic data of Diethyl Tartrate, presenting key data and experimental methodologies
for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
Tartrate, a versatile chiral molecule widely used in asymmetric synthesis. The following
sections detail its tH NMR, 3C NMR, and FT-IR spectral properties, along with the
experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for L-(+)-Diethyl Tartrate in deuterated chloroform (CDClI3).

'H NMR Data

The *H NMR spectrum of L-(+)-Diethyl Tartrate exhibits distinct signals corresponding to the
different protons in the molecule. The chemical shifts (), multiplicities, and coupling constants
(J) are crucial for structural elucidation.
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Chemical Shift (d)

Coupling Constant

Proton Assignment opm Multiplicity () Hz
-CHs (Ethyl) 1.33 Triplet 7.1
-OH 3.40 Singlet (broad)

-CH:- (Ethyl) 4.31 Quartet 7.1
-CH- (Tartrate) 4.55 Singlet

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment

Chemical Shift () ppm

-CHs (Ethyl) 14.2
-CH2- (Ethyl) 62.1
-CH- (Tartrate) 72.8
-C=0 (Ester) 171.2

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The FT-IR spectrum of neat L-(+)-Diethyl

Tartrate shows characteristic absorption bands.

Wavenumber (cm~1)

Vibrational Assignment

Intensity

~3450 O-H stretch (alcohol) Strong, broad
~2980 C-H stretch (alkane) Medium
~1740 C=0 stretch (ester) Strong

~1120 C-O stretch (ester/alcohol) Strong
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Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of Diethyl
Tartrate.

NMR Spectroscopy Protocol

Sample Preparation:

o Asample of L-(+)-Diethyl Tartrate (approximately 10-20 mg for *H NMR and 50-100 mg for
13C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated
chloroform (CDCls).

o Tetramethylsilane (TMS) is added as an internal standard (0O ppm).
e The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
» Solvent: CDCls.
e Temperature: Room temperature.
e 'HNMR:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-32.
o Spectral Width: -2 to 12 ppm.
e 13C NMR:
o Pulse Program: Proton-decoupled experiment.

o Number of Scans: 1024 or more, depending on concentration.
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o Spectral Width: 0 to 220 ppm.

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

o Asmall drop of neat L-(+)-Diethyl Tartrate is placed on the surface of a clean, dry
attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Mode: Attenuated Total Reflectance (ATR) or Transmission.
e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm™1.

e Number of Scans: 16-32.

o A background spectrum of the clean, empty ATR crystal or salt plates is recorded prior to the
sample measurement and subtracted from the sample spectrum.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Diethyl

Tartrate.
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Sample Preparation
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» To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl Tartrate: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121065#spectroscopic-data-of-diethyl-tartrate-nmr-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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